molecular formula C8H14ClNO2 B2369912 1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride CAS No. 2580200-85-5

1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride

Cat. No.: B2369912
CAS No.: 2580200-85-5
M. Wt: 191.66
InChI Key: MXGHCSGFMJLPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride is an organic compound with the molecular formula C7H13N. It is also known as octahydrocyclopenta[c]pyrrole hydrochloride. This compound is a heterocyclic amine, characterized by a bicyclic structure that includes a pyrrole ring fused to a cyclopentane ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

The preparation of 1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of N-phenylpropanamide under basic conditions to form the desired bicyclic structure. The reaction typically uses solvents such as ethanol or dimethylformamide and requires heating to facilitate the cyclization process .

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bicyclic structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)6-2-1-5-3-9-4-7(5)6;/h5-7,9H,1-4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGHCSGFMJLPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CNC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.